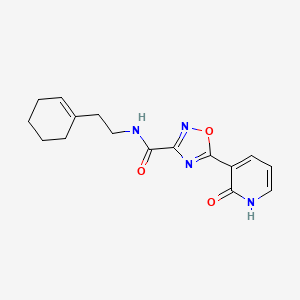

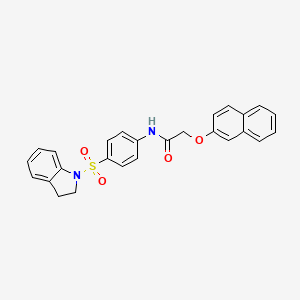

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

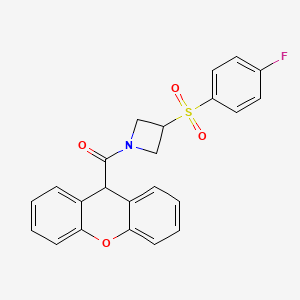

Compounds containing the azetidine moiety, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been evaluated for their catalytic properties, particularly in the asymmetric addition of organozinc reagents to aldehydes. The development of chiral azetidine rings highlights the potential of azetidine-containing compounds in facilitating highly enantioselective synthesis, which is crucial for producing optically active pharmaceuticals and chemicals (Wang et al., 2008).

Fluorophore Development

The synthesis and study of fluorinated compounds, such as benzophenones and xanthones, underline the importance of fluorine in enhancing photostability and spectroscopic properties of fluorophores. The research by Woydziak et al. (2012) demonstrates how fluorination can be leveraged to produce high-performance fluorophores for various applications, including imaging and sensing, which might be relevant to the xanthene moiety in the queried compound (Woydziak et al., 2012).

Medicinal Chemistry Applications

Azetidine derivatives, such as those derived from apremilast dimer, are explored for their biological and pharmacological potentials. The synthesis of substituted azetidinones underscores the azetidine ring's role in medicinal chemistry, contributing to the development of new therapeutic agents with diverse biological activities (Jagannadham et al., 2019).

Novel Protecting Groups for Peptide Synthesis

The use of xanthene derivatives as protecting groups for cysteine in peptide synthesis indicates the versatility of the xanthene ring in synthetic chemistry. The development of novel S-Xanthenyl protecting groups for cysteine highlights the compound's potential utility in complex peptide synthesis strategies (Han & Bárány, 1997).

Mécanisme D'action

The compound’s primary target is the serine hydrolase monoacylglycerol lipase (MAGL). By inhibiting MAGL, it prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Elevated 2-AG levels activate cannabinoid receptors (CB1 and CB2), which have demonstrated effects on mood, appetite, pain, and inflammation .

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4S/c24-15-9-11-16(12-10-15)30(27,28)17-13-25(14-17)23(26)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-12,17,22H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVAGEDHZLQUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)S(=O)(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)

![14-(4-fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693526.png)

![{2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}methanol](/img/structure/B2693527.png)

![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)

![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)

![N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2693534.png)

![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2693538.png)